N-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-benzothiazol-2-amine
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Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-benzothiazol-2-amine is a compound that features a benzothiazole ring substituted with a 2-chloro-5-(trifluoromethyl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-aminothiophenol with 2-chloro-5-(trifluoromethyl)benzoyl chloride under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-benzothiazol-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzothiazole ring.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and bases.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazoles, while oxidation and reduction can modify the functional groups on the benzothiazole ring.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-benzothiazol-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins . The benzothiazole ring can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-benzothiazol-2-amine is unique due to the presence of both the trifluoromethyl group and the benzothiazole ring. This combination imparts distinct chemical properties, such as enhanced stability and lipophilicity, making it particularly valuable in pharmaceutical and agrochemical research .
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3N2S/c15-9-6-5-8(14(16,17)18)7-11(9)20-13-19-10-3-1-2-4-12(10)21-13/h1-7H,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVORZNOYBEBEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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